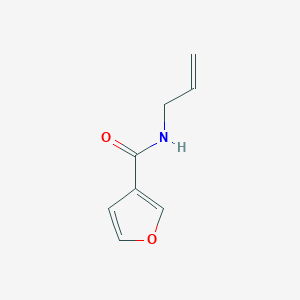

N-烯丙基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

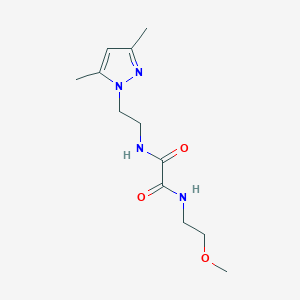

N-Allylfuran-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a furan derivative that has been synthesized using various methods.

科学研究应用

新型合成应用

研究已探索了 N-烯丙基呋喃-3-羧酰胺衍生物在各种合成应用中的效用,突出了它们在有机合成中的多功能性。例如,N-烯丙基酰胺已使用金催化的氧化环丙烷化转化为 3-氮杂-双环[3.1.0]己烷-2-酮衍生物,展示了从更简单的结构中创建复杂分子结构的潜力。这种方法由 IMesAuCl/AgBF4 作为催化剂和吡啶 N-氧化物作为氧化剂促进,强调了 N-烯丙基呋喃-3-羧酰胺衍生物在促进新型合成路线中的适应性 (王等人,2013)。

交叉偶联反应的进展

在利用 N-烯丙基呋喃-3-羧酰胺衍生物进行交叉偶联反应方面取得了重大进展。一系列明确定义的、空气和水分稳定的钯/N-杂环卡宾 (Pd/NHC) 配合物已证明在铃木-宫浦交叉偶联、芳基卤化物的催化脱卤和芳基胺化中具有功效。这些配合物为开发用于形成 C-N 键的高效且通用的方法提供了一个强大的平台,突出了 N-烯丙基呋喃-3-羧酰胺衍生物在现代合成化学中的关键作用 (纳瓦罗等人,2004)。

药物化学探索

在药物化学领域,N-烯丙基呋喃-3-羧酰胺衍生物已作为生物靶标的有效且选择性调节剂找到了应用。例如,通过与喹啉-3-羧酰胺结合将人 S100A9 鉴定为治疗自身免疫性疾病的新靶点,展示了 N-烯丙基呋喃-3-羧酰胺衍生物的治疗潜力。这种依赖于 Zn++ 和 Ca++ 的相互作用突出了这些化合物在调节免疫反应中的特异性和潜在功效,为治疗自身免疫性疾病提供了新的途径 (比约克等人,2009)。

对防污技术的贡献

对聚酰胺膜防污性能的研究也受益于对 N-烯丙基呋喃-3-羧酰胺衍生物的研究。研究表明,降低表面羧基的密度(可以通过掺入 N-烯丙基呋喃-3-羧酰胺衍生物来实现)可以提高这些膜的防污性能。这一应用在环境科学和技术中尤为重要,在这些领域中,高效且耐用的过滤系统对于水净化和处理过程至关重要 (莫等人,2012)。

作用机制

Biochemical Pathways

The biochemical pathways affected by N-Allylfuran-3-carboxamide are not yet fully understood. Given its antitumor activity, it is likely that the compound affects pathways related to cell proliferation and survival.

Pharmacokinetics

The pharmacokinetics of N-Allylfuran-3-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on these aspects to optimize the compound’s therapeutic potential .

Result of Action

N-Allylfuran-3-carboxamide has been found to exhibit antiproliferative activity against certain cancer cell lines. In a study of 34 different synthesized compounds, 22 active compounds, including N-Allylfuran-3-carboxamide, exhibited inhibitory action against the HCT-116 cells, with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml . This suggests that the compound may induce programmed cell death in cancer cells.

Action Environment

The action, efficacy, and stability of N-Allylfuran-3-carboxamide may be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. .

属性

IUPAC Name |

N-prop-2-enylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDZPWSPKYMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)

![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)

![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)